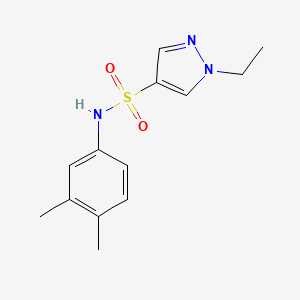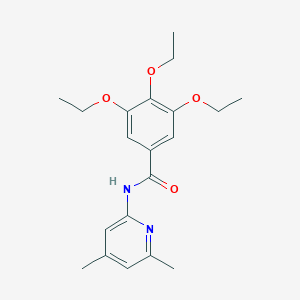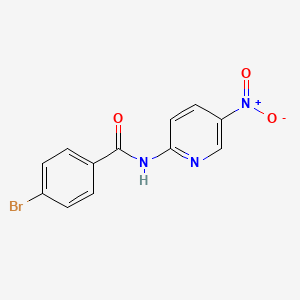![molecular formula C20H25ClN2O3 B10971965 3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971965.png)
3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with a piperazine moiety and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile such as maleic anhydride.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the bicyclic core.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a nucleophilic aromatic substitution reaction, where the piperazine nitrogen attacks the benzyl chloride derivative.
Final Coupling and Carboxylation: The final step involves coupling the piperazine derivative with the bicyclic core and introducing the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and high-throughput screening for optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its piperazine moiety is known to interact with various receptors and enzymes, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. The piperazine ring is a common feature in many pharmaceuticals, and the chlorobenzyl group may enhance its binding affinity to certain biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring can act as a ligand, binding to receptors and modulating their activity. The chlorobenzyl group may enhance this binding through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a different position of the chlorine atom.
3-{[4-(3-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The unique feature of 3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is the specific positioning of the chlorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[221]heptane-2-carboxylic acid, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H25ClN2O3 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C20H25ClN2O3/c21-16-3-1-2-13(10-16)12-22-6-8-23(9-7-22)19(24)17-14-4-5-15(11-14)18(17)20(25)26/h1-3,10,14-15,17-18H,4-9,11-12H2,(H,25,26) |
InChI Key |
MOOIWKWMSIFBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10971899.png)
![N-(4-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10971906.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrazine-2-carboxamide](/img/structure/B10971908.png)
![2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10971914.png)
![N-cyclohexyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971930.png)
![9-(Tert-butyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10971936.png)


![[2-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B10971961.png)

![2,4,5-trimethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10971968.png)
![3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971973.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide](/img/structure/B10971980.png)
